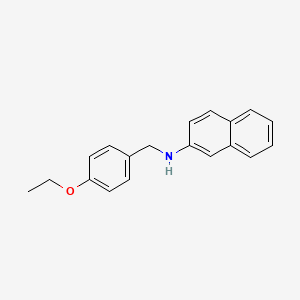![molecular formula C13H19NO B5881724 1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
1-[2-(2-methylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methylphenoxy)ethyl]pyrrolidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the University of California, San Francisco. Since then, MPEP has been extensively studied for its potential use in treating various neurological disorders, including fragile X syndrome, schizophrenia, and addiction.
Mécanisme D'action
1-[2-(2-methylphenoxy)ethyl]pyrrolidine works by selectively blocking the mGluR5 receptor, which is involved in regulating the release of glutamate in the brain. By blocking this receptor, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the activity of glutamate in the brain, which can lead to a reduction in symptoms associated with various neurological disorders.
Biochemical and Physiological Effects
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory, reduce anxiety, and decrease the risk of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has a number of advantages for use in lab experiments. It is highly selective for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-[2-(2-methylphenoxy)ethyl]pyrrolidine does have some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are a number of potential future directions for research on 1-[2-(2-methylphenoxy)ethyl]pyrrolidine. One area of interest is in the development of new drugs that target the mGluR5 receptor. Another potential direction is in the use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine as a tool for studying the role of the mGluR5 receptor in various neurological disorders. Finally, there is interest in exploring the potential use of 1-[2-(2-methylphenoxy)ethyl]pyrrolidine in combination with other drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
1-[2-(2-methylphenoxy)ethyl]pyrrolidine can be synthesized using a multistep process that involves the reaction of 2-bromoethyl methyl ether with 2-methylphenol to form 2-(2-methylphenoxy)ethyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[2-(2-methylphenoxy)ethyl]pyrrolidine.
Applications De Recherche Scientifique
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has been widely studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can improve learning and memory in fragile X mice models.
1-[2-(2-methylphenoxy)ethyl]pyrrolidine has also been studied for its potential use in treating schizophrenia. Studies have shown that 1-[2-(2-methylphenoxy)ethyl]pyrrolidine can reduce the symptoms of schizophrenia in animal models by blocking the mGluR5 receptor.
Propriétés
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-6-2-3-7-13(12)15-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAARYBBZQCVAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Methylphenoxy)ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)



![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)